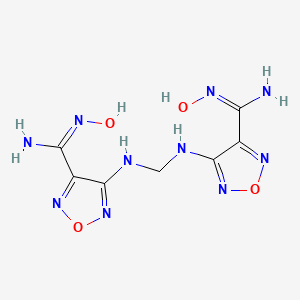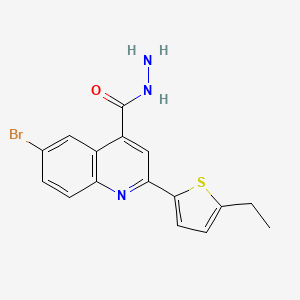![molecular formula C22H14N2O3S B6030012 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6030012.png)
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of phenothiazine and has been found to have potential applications in various fields, including medicine, biochemistry, and material science.
Applications De Recherche Scientifique
2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione has been found to have potential applications in various scientific fields. In medicine, this compound has been studied for its potential use as an antipsychotic drug. It has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase. This compound has also been found to have potential applications in the field of material science, where it has been studied for its ability to form self-assembled monolayers on various surfaces.
Mécanisme D'action
The mechanism of action of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, and cholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has also been found to have potential applications in the field of material science, where it has been studied for its ability to form self-assembled monolayers on various surfaces.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its potential to inhibit the activity of certain enzymes and proteins in the body. This makes it a useful tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione. One potential direction is the development of this compound as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Another potential direction is the study of this compound's ability to form self-assembled monolayers on various surfaces, which could have potential applications in the field of material science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction of phenothiazine with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound.
Propriétés
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-20(13-23-21(26)14-7-1-2-8-15(14)22(23)27)24-16-9-3-5-11-18(16)28-19-12-6-4-10-17(19)24/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWVLURKNBYIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6029932.png)
![3-[(cyclobutylamino)methyl]-1-(cyclohexylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029935.png)
![N-ethyl-2-[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide](/img/structure/B6029937.png)
![6-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6029944.png)
![2-(4-ethoxy-3-methoxyphenyl)-3-{[1-(2-hydroxyphenyl)ethylidene]amino}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B6029948.png)
![(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6029958.png)

![6-(3-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B6029962.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6029965.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6029967.png)
![N-(2,5-dimethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6029969.png)
![diethyl {amino[(2-furylmethyl)amino]methylene}malonate](/img/structure/B6029976.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)(3-furylmethyl)methylamine](/img/structure/B6029984.png)
